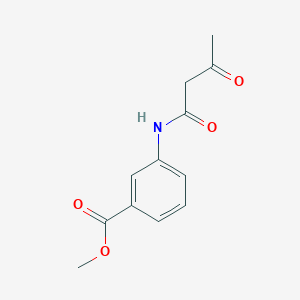

Methyl 3-(3-oxobutanamido)benzoate

Beschreibung

Methyl 3-(3-oxobutanamido)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .

Eigenschaften

IUPAC Name |

methyl 3-(3-oxobutanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPKVDTLLENPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-oxobutanamido)benzoate typically involves the reaction of methyl benzoate with 3-oxobutanamide under specific conditions. One common method includes the use of concentrated sulfuric acid and nitric acid for nitration, followed by the addition of sodium hydroxide and ethanol for further reactions . The reaction conditions must be carefully controlled, particularly the temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of Methyl 3-(3-oxobutanamido)benzoate often involves bulk manufacturing processes that ensure consistent quality and high yield. These methods may include the use of automated reactors and precise control of reaction parameters to optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-oxobutanamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives with varying properties.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoic acid derivatives, while reduction can produce various amines and alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3-oxobutanamido)benzoate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic uses, such as in drug development for various diseases.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Wirkmechanismus

The mechanism by which Methyl 3-(3-oxobutanamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methyl 3-(3-oxobutanamido)benzoate include:

Uniqueness

Methyl 3-(3-oxobutanamido)benzoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

Methyl 3-(3-oxobutanamido)benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(3-oxobutanamido)benzoate is an amide derivative of benzoic acid, featuring a methyl ester group and a 3-oxobutanamide moiety. The molecular formula is C₁₄H₁₅NO₃, with a molecular weight of approximately 245.28 g/mol. Its structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of methyl 3-(3-oxobutanamido)benzoate. One study demonstrated that this compound inhibited the inflammatory response in RAW 264.7 macrophages. It significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α when these cells were stimulated with lipopolysaccharides (LPS) . Furthermore, the compound suppressed the mRNA expression of inflammatory markers in adipocytes exposed to macrophage-conditioned media, suggesting its potential role in mitigating obesity-related inflammation .

The anti-inflammatory mechanism appears to involve the inhibition of the MAPK signaling pathway, which is crucial for the expression of inflammatory mediators. By downregulating this pathway, methyl 3-(3-oxobutanamido)benzoate can attenuate the inflammatory cycle between macrophages and adipocytes . This finding aligns with other studies that have explored similar compounds derived from natural sources, indicating a broader applicability in treating inflammatory conditions.

Case Study: Inhibition of Inflammatory Cycles

A notable case study involved the use of methyl 3-(3-oxobutanamido)benzoate in models of obesity-induced inflammation. The compound was administered to mice subjected to a high-fat diet, resulting in a marked decrease in adipose tissue inflammation and improved insulin sensitivity. Histological analysis revealed reduced macrophage infiltration in adipose tissues compared to control groups .

Comparative Analysis

A comparative analysis with related compounds, such as methyl 2-(4'-methoxy-4'-oxobutanamide)benzoate, showed that while both exhibit anti-inflammatory properties, methyl 3-(3-oxobutanamido)benzoate demonstrated superior efficacy in reducing cytokine levels and modulating lipid metabolism .

Summary of Findings

| Property | Methyl 3-(3-oxobutanamido)benzoate | Related Compounds |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in IL-1β, IL-6, TNF-α | Moderate effects |

| Mechanism | Inhibition of MAPK pathway | Similar pathways |

| Efficacy in Animal Models | Improved insulin sensitivity | Variable results |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.